molecular formula C25H21ClN2O B444664 2-(3-chlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide

2-(3-chlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide

Cat. No.: B444664
M. Wt: 400.9g/mol
InChI Key: MWTWSELPYLBQQI-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by the presence of a quinoline ring system substituted with a 3-chlorophenyl group, a methyl group, and a phenylethyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a nucleophilic substitution reaction using phenylethylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(3-chlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-4-quinolinecarboxamide: Lacks the methyl and phenylethyl groups, which may affect its biological activity.

    3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide: Lacks the 3-chlorophenyl group, which may influence its chemical reactivity and biological properties.

    2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide: Lacks the phenylethyl group, which may alter its pharmacokinetic properties.

Uniqueness

2-(3-chlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide is unique due to its specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H21ClN2O

Molecular Weight

400.9g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21ClN2O/c1-17-23(25(29)27-15-14-18-8-3-2-4-9-18)21-12-5-6-13-22(21)28-24(17)19-10-7-11-20(26)16-19/h2-13,16H,14-15H2,1H3,(H,27,29)

InChI Key

MWTWSELPYLBQQI-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCCC4=CC=CC=C4

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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